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  • Product: (3-Methylcyclohexyl)methanol
  • CAS: 53018-27-2

Core Science & Biosynthesis

Foundational

GC-MS fragmentation mechanism and mass spectrum of (3-Methylcyclohexyl)methanol

An In-Depth Technical Guide to the GC-MS Fragmentation Mechanism and Mass Spectral Profiling of (3-Methylcyclohexyl)methanol Executive Summary (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) is a cycloaliphatic primary al...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the GC-MS Fragmentation Mechanism and Mass Spectral Profiling of (3-Methylcyclohexyl)methanol

Executive Summary

(3-Methylcyclohexyl)methanol (CAS: 53018-27-2) is a cycloaliphatic primary alcohol widely utilized as a structural scaffold in drug discovery, fragrance chemistry, and advanced materials synthesis. Accurate analytical profiling of this molecule is critical, as its positional isomers (e.g., 2-methyl vs. 4-methyl) exhibit vastly different pharmacokinetic and olfactory properties. This whitepaper provides a comprehensive, mechanistically grounded guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of (3-methylcyclohexyl)methanol, detailing the causality behind its electron ionization (EI) fragmentation cascade.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of (3-methylcyclohexyl)methanol is the first step in predicting its behavior within a GC-MS system[1]. The primary hydroxyl group introduces hydrogen-bonding potential, which dictates the necessity for specific sample preparation strategies[2].

Table 1: Physicochemical Properties of (3-Methylcyclohexyl)methanol

PropertyValue / Description
Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
Exact Mass 128.1201 Da
Structural Features Cyclohexane ring, C3-methyl group, C1-hydroxymethyl group
Volatilization Profile Semi-volatile; prone to inlet adsorption if underivatized

Self-Validating GC-MS Analytical Protocol

As a Senior Application Scientist, I emphasize that analytical protocols must not merely be a list of instructions, but a self-validating system. The following workflow is designed to ensure absolute data integrity and eliminate false positives when profiling cycloaliphatic alcohols[3].

Step 1: Sample Preparation & Chemical Probing (Derivatization)

  • Procedure: Dissolve 1.0 mg of the sample in 1.0 mL of anhydrous dichloromethane (DCM). Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% Trimethylchlorosilane (TMCS). Incubate at 60°C for 30 minutes.

  • Causality & Validation: Primary alcohols like (3-methylcyclohexyl)methanol interact with active silanol sites in the GC inlet, causing peak tailing and thermal degradation[2]. Silylation converts the -OH group to a -O-TMS ether. This serves as a chemical probe : the mass spectrum will shift by exactly +72 Da. If the unshifted m/z 128 peak remains, it immediately flags incomplete derivatization or moisture contamination in the system.

Step 2: System Suitability Test (SST) via Retention Indexing

  • Procedure: Prior to sample injection, co-inject a standard mixture of C8-C20 n-alkanes.

  • Causality & Validation: Relying solely on mass spectra for isomer differentiation is dangerous, as 2-methyl, 3-methyl, and 4-methyl isomers yield nearly identical EI spectra[3]. The alkane standard provides a dynamic Retention Index (RI) calibration. This mathematically normalizes any retention time drift caused by column trimming or carrier gas fluctuations, ensuring the peak is definitively identified by its unique spatial geometry.

Step 3: Instrumental Parameters

  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). The 5% phenyl stationary phase provides the optimal polarizability to separate closely related methylcyclohexane derivatives[3].

  • Ionization: 70 eV Electron Ionization (EI). We strictly use 70 eV because it imparts a standardized amount of internal energy to the molecule, ensuring the resulting fragmentation cascade is highly reproducible and directly comparable to established NIST library spectra[1].

Electron Ionization (EI) Mass Spectrometry: Core Fragmentation Logic

When (3-methylcyclohexyl)methanol is subjected to 70 eV EI, the initial ionization event typically removes a non-bonding electron from the oxygen atom. The resulting molecular radical cation (M+•, m/z 128) is highly unstable and dissipates its excess internal energy through three primary, competing fragmentation pathways[4].

Pathway A: Alpha-Cleavage (m/z 31)

  • Mechanism: The radical site on the oxygen atom drives the homolytic cleavage of the adjacent C1-C(alpha) exocyclic bond.

  • Result: The charge is retained on the oxygen-containing fragment, yielding the highly stable oxonium ion [CH2=OH]+ at m/z 31. This is the universal diagnostic marker for primary alcohols.

Pathway B: Dehydration and Alkyl Loss (m/z 110 & m/z 95)

  • Mechanism: Cycloaliphatic alcohols are highly susceptible to water loss. The flexible cyclohexane ring allows for a cyclic transition state, facilitating a 1,3- or 1,4-elimination of H2O (18 Da)[4].

  • Result: This yields a diene-like radical cation at m/z 110 ([M - H2O]+•). This m/z 110 ion retains enough internal energy to subsequently expel the C3-methyl group as a radical (15 Da), generating a stable cyclic cation at m/z 95.

Pathway C: Exocyclic Cleavage & Ring Degradation (m/z 97, 81, 69, 55)

  • Mechanism: Alternatively, the C1-C(alpha) bond cleaves heterolytically, expelling the hydroxymethyl radical (•CH2OH, 31 Da)[5].

  • Result: The charge remains on the ring, forming the 3-methylcyclohexyl cation at m/z 97. This cyclic cation rapidly undergoes retro-Diels-Alder-like ring opening and sequential neutral losses[4]. The loss of methane (CH4, 16 Da) yields m/z 81. The loss of ethylene (C2H4, 28 Da) yields m/z 69. The loss of propylene (C3H6, 42 Da) yields the highly stable, resonance-stabilized allyl-like cation at m/z 55 ([C4H7]+), which frequently dominates the spectrum as the base peak.

Fragmentation Pathway Visualization

G M M+• (m/z 128) (3-Methylcyclohexyl)methanol m110 [M - H2O]+• (m/z 110) Dehydration M->m110 - H2O (18 Da) m97 [M - •CH2OH]+ (m/z 97) 3-Methylcyclohexyl Cation M->m97 - •CH2OH (31 Da) m31 [CH2=OH]+ (m/z 31) Alpha-Cleavage M->m31 Alpha-cleavage m95 [m/z 110 - •CH3]+ (m/z 95) Methyl Loss m110->m95 - •CH3 (15 Da) m81 [m/z 97 - CH4]+ (m/z 81) Methane Loss m97->m81 - CH4 (16 Da) m69 [m/z 97 - C2H4]+ (m/z 69) Ethylene Loss m97->m69 - C2H4 (28 Da) m55 [m/z 97 - C3H6]+ (m/z 55) Propylene Loss m97->m55 - C3H6 (42 Da)

Figure 1: GC-MS Electron Ionization (70 eV) fragmentation cascade of (3-Methylcyclohexyl)methanol.

Quantitative Data Presentation

The following table summarizes the expected diagnostic ions, allowing analysts to rapidly verify the structural integrity of the target compound against empirical data[5].

Table 2: Major EI-MS Fragments and Structural Assignments

m/z RatioRelative AbundanceFragment IdentityMechanistic Origin
128 < 1%[M]+•Intact molecular radical cation (highly unstable).
110 10 - 20%[M - H2O]+•Dehydration via cyclic transition state.
97 30 - 50%[C7H13]+Loss of the hydroxymethyl radical (•CH2OH).
95 15 - 25%[C7H11]+Sequential loss of H2O and •CH3.
81 40 - 60%[C6H9]+Ring cleavage; loss of CH4 from m/z 97.
69 50 - 70%[C5H9]+Ring cleavage; loss of C2H4 from m/z 97.
55 100% (Base Peak)[C4H7]+Ring cleavage; loss of C3H6 from m/z 97.
31 20 - 40%[CH2=OH]+Alpha-cleavage oxonium ion.

Diagnostic Utility in Drug Development

In pharmaceutical development, distinguishing the 3-methyl isomer from the 2-methyl isomer is critical due to differences in steric hindrance during downstream receptor binding. While their mass spectra are highly similar, a trained spectroscopist will look at the m/z 110 to m/z 97 ratio . The 2-methyl isomer exhibits a statistically higher abundance of the m/z 110 ion because the proximity of the methyl group to the carbinol carbon sterically accelerates the dehydration pathway[3]. Conversely, the 3-methyl isomer favors exocyclic cleavage, resulting in a more prominent m/z 97 peak. Coupling these subtle spectral differences with the validated Retention Index (RI) ensures absolute structural confirmation.

References

  • Source: nist.
  • Title: An In-depth Technical Guide to the Synthesis and Characterization of TBDPS-Protected Cyclohexylmethanol (TBDPS-CHC)
  • Title: Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Title: Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • Source: acs.

Sources

Exploratory

Stereochemistry and Conformational Analysis of (3-Methylcyclohexyl)methanol: A Technical Guide for Drug Development

Executive Summary & Pharmacophore Relevance In modern rational drug design, alicyclic scaffolds like (3-Methylcyclohexyl)methanol are critical for introducing rigidified, three-dimensional vectors into active pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Relevance

In modern rational drug design, alicyclic scaffolds like (3-Methylcyclohexyl)methanol are critical for introducing rigidified, three-dimensional vectors into active pharmaceutical ingredients (APIs). The spatial orientation of its two substituents—a methyl group (-CH₃) and a hydroxymethyl group (-CH₂OH)—dictates the molecule's overall pharmacophore, influencing receptor binding affinity, lipophilicity, and metabolic stability. This whitepaper provides an in-depth analysis of the stereochemical architecture and conformational thermodynamics of (3-Methylcyclohexyl)methanol, alongside a self-validating experimental protocol for structural elucidation.

Stereochemical Architecture

(3-Methylcyclohexyl)methanol possesses two chiral centers at the C1 and C3 positions of the cyclohexane ring. This substitution pattern generates four distinct stereoisomers, which are segregated into two diastereomeric pairs: the cis isomers and the trans isomers[1].

  • Cis Isomers: The -CH₂OH and -CH₃ groups project onto the same face of the cyclohexane ring. Because the substituents are non-identical, the cis configuration lacks a plane of symmetry and exists as a pair of enantiomers: (1R, 3S) and (1S, 3R).

  • Trans Isomers: The substituents project onto opposite faces of the ring, generating the (1R, 3R) and (1S, 3S) enantiomeric pair.

stereoisomers root (3-Methylcyclohexyl)methanol cis Cis Isomers (1e, 3e / 1a, 3a) root->cis trans Trans Isomers (1e, 3a / 1a, 3e) root->trans cis_enant1 (1R, 3S)-enantiomer cis->cis_enant1 cis_enant2 (1S, 3R)-enantiomer cis->cis_enant2 trans_enant1 (1R, 3R)-enantiomer trans->trans_enant1 trans_enant2 (1S, 3S)-enantiomer trans->trans_enant2

Caption: Stereochemical hierarchy of (3-Methylcyclohexyl)methanol isomers.

Conformational Thermodynamics & A-Values

The conformational behavior of substituted cyclohexanes is governed by the energetic penalty of placing substituents in the axial position, where they suffer from steric clashes known as 1,3-diaxial interactions[2]. This penalty is quantified by the substituent's A-value , which represents the Gibbs free energy difference ( ΔG∘ ) between the axial and equatorial states.

According to established thermodynamic data[3][4], the A-values for the relevant groups are highly comparable:

Table 1: Conformational Energy Data for Substituents
SubstituentPositionA-value ( ΔG∘ , kcal/mol)Predominant Conformer
Methyl (-CH₃)C31.7Equatorial
Hydroxymethyl (-CH₂OH)C11.8Equatorial
Conformational Equilibrium of the Cis Isomer

For cis-1,3-disubstituted cyclohexanes, the substituents can either be both equatorial (e,e) or both axial (a,a). The diequatorial (e,e) conformation is overwhelmingly favored. The diaxial (a,a) conformation forces both the -CH₃ and -CH₂OH groups into severe steric conflict with each other and with the remaining axial hydrogen, resulting in an energy penalty exceeding 3.5 kcal/mol[2]. Consequently, the cis isomer exists >99.9% in the (e,e) state at room temperature.

Conformational Equilibrium of the Trans Isomer

The trans isomer presents a more complex thermodynamic landscape. It must adopt a conformation where one group is axial and the other is equatorial. Ring-flipping interconverts the (a,e) and (e,a) states[2]. Because the A-value of the hydroxymethyl group (1.8 kcal/mol) is slightly larger than that of the methyl group (1.7 kcal/mol)[3][4], the conformer placing the -CH₂OH group in the equatorial position is favored by a marginal ΔΔG∘ of 0.1 kcal/mol.

Using the Boltzmann distribution equation ( ΔG=−RTlnK ) at 298 K, a ΔG of 0.1 kcal/mol yields an equilibrium constant ( K ) of ~0.844. This translates to a nearly balanced population of ~54% for the equatorial-CH₂OH conformer and ~46% for the axial-CH₂OH conformer.

conformational_eq trans_ea Trans (e,a) Conformer Equatorial: -CH2OH Axial: -CH3 Rel Energy: 0.0 kcal/mol trans_ae Trans (a,e) Conformer Axial: -CH2OH Equatorial: -CH3 Rel Energy: +0.1 kcal/mol trans_ea->trans_ae Ring Flip

Caption: Thermodynamic equilibrium of trans-(3-Methylcyclohexyl)methanol conformers.

Table 2: Thermodynamic Parameters of Isomers (298 K)
IsomerConformationRelative Energy ( ΔG∘ )Equilibrium Population
CisDiequatorial (e,e)0.0 kcal/mol> 99.9%
CisDiaxial (a,a)> 3.5 kcal/mol< 0.1%
TransEquatorial -CH₂OH, Axial -CH₃0.0 kcal/mol~ 54%
TransAxial -CH₂OH, Equatorial -CH₃+0.1 kcal/mol~ 46%

Self-Validating NMR Protocol for Conformational Elucidation

To definitively assign the stereochemistry and measure the conformer populations of (3-Methylcyclohexyl)methanol, a rigorous Nuclear Magnetic Resonance (NMR) spectroscopy workflow is required. The following protocol is designed as a self-validating system , ensuring that through-space spatial data (NOESY) perfectly corroborates through-bond dihedral data (J-coupling).

Step-by-Step Methodology

Step 1: Sample Preparation (Non-Disruptive Environment)

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃).

  • Causality: CDCl₃ is selected over protic solvents (like Methanol-d4) because it provides a non-competing dielectric environment. Protic solvents would aggressively hydrogen-bond with the -CH₂OH group, artificially inflating its effective steric bulk and skewing the natural A-value equilibrium[5].

Step 2: 1D ¹H and ¹³C NMR Profiling

  • Action: Acquire standard 1D spectra to assign the primary chemical shifts. Pay specific attention to the carbinol proton (H1) and the methyl-bearing methine proton (H3).

Step 3: 2D NOESY (Spatial Proximity Mapping)

  • Action: Execute a 2D NOESY experiment with a mixing time of 300–500 ms.

  • Causality: Rapid ring-flipping at room temperature averages 1D signals. NOESY allows us to detect the 1,3,5-triaxial proton network . If the compound is the cis isomer (diequatorial substituents), the axial protons at C1, C3, and C5 reside on the same face of the ring and will exhibit strong NOE cross-peaks. The absence of this triaxial network strongly indicates the trans isomer.

Step 4: J-Coupling Analysis (Dihedral Validation)

  • Action: Extract the vicinal coupling constants ( 3JHH​ ) for the H1 carbinol proton.

  • Causality: According to the Karplus equation, dihedral angles of ~180° (axial-axial relationships) produce large coupling constants (10–12 Hz), while ~60° angles (axial-equatorial or equatorial-equatorial) produce small constants (2–5 Hz). For the cis (e,e) isomer, H1 is axial and will show two large axial-axial couplings with the adjacent H2 and H6 axial protons.

Step 5: Self-Validation & Population Calculation

  • Action: Cross-reference Step 3 and Step 4. The NOESY triaxial network must align with the large 3JHH​ values. For the trans isomer, the observed 3JHH​ will be a time-averaged value of the (e,a) and (a,e) states. By utilizing the ideal axial-axial (~11 Hz) and equatorial-equatorial (~3 Hz) reference values, the exact 54:46 conformer ratio can be mathematically extracted from the observed time-averaged coupling.

nmr_workflow step1 1. Sample Preparation (Dissolution in CDCl3) step2 2. 1D 1H & 13C NMR (Chemical Shift Profiling) step1->step2 step3 3. 2D NOESY / ROESY (Spatial Proximity & 1,3-diaxial NOEs) step2->step3 step4 4. J-Coupling Analysis (Karplus Equation for Dihedrals) step3->step4 step5 5. Conformer Population (Boltzmann Distribution Calculation) step4->step5

Caption: Step-by-step NMR spectroscopy workflow for conformational elucidation.

Conclusion & Drug Design Implications

Understanding the stereochemistry and conformational preferences of (3-Methylcyclohexyl)methanol is non-negotiable for its application in drug discovery. The cis isomer provides a highly rigid, conformationally locked scaffold where the vector of the hydroxymethyl group is predictable and stable. Conversely, the trans isomer introduces conformational flexibility, existing as a rapid equilibrium of two states. Drug development professionals must leverage these thermodynamic principles to optimize receptor pocket binding, utilizing the cis configuration when strict spatial tolerance is required, or the trans configuration when induced-fit receptor binding is desired.

References

  • An In-depth Technical Guide to the Conformational Analysis of the Hydroxymethyl Group in Cyclohexanemethanol , Benchchem. 3

  • Conformations of Disubstituted Cyclohexanes | Organic... | Fiveable , Fiveable. 2

  • Cyclohexane Conformations Explained | PDF - Scribd , Scribd. 4

  • Empirical relationship between structure and molecular optical rotation in six member cyclic compounds , ResearchGate. 1

  • Cyclic Stereochemistry: Conformational free energy / Axial Strain / A-Value , mmccollege.ac.in. 5

Sources

Foundational

Toxicity profile and safety data sheet (SDS) for (3-Methylcyclohexyl)methanol

Title: Rational Safety Design and Toxicity Profiling of (3-Methylcyclohexyl)methanol Introduction In drug development and chemical synthesis, aliphatic alcohols like (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) serve a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Rational Safety Design and Toxicity Profiling of (3-Methylcyclohexyl)methanol

Introduction In drug development and chemical synthesis, aliphatic alcohols like (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) serve as critical intermediates and functional excipients. However, the intersection of its lipophilic cyclohexane ring and reactive primary alcohol moiety generates a specific toxicological profile that demands rigorous handling. As a Senior Application Scientist, I approach chemical safety not as a static checklist, but as a dynamic, mechanistic system. This technical guide deconstructs the physicochemical properties, the biological causality of its toxicity, and the self-validating experimental workflows required to assess its safety profile accurately.

Section 1: Physicochemical Identity and Hazard Stratification

Understanding the macroscopic hazards of a compound begins with its molecular descriptors. The structural configuration of (3-Methylcyclohexyl)methanol allows it to partition readily into biological membranes, driving its classification as an irritant.

Table 1: Quantitative Physicochemical Properties

ParameterValueCausality / Implication
CAS Number 53018-27-2Unique identifier for regulatory tracking and procurement.
Molecular Formula C8H16OHigh carbon-to-oxygen ratio dictates a high degree of lipophilicity.
Molecular Weight 128.21 g/mol Low MW facilitates rapid dermal penetration and respiratory absorption.
Physical State Colorless LiquidEnhances spreadability across surfaces and aerosolization risk.

According to the Globally Harmonized System (GHS) data aggregated by [1] and [2], the compound exhibits the following quantitative hazard classifications:

Table 2: GHS Hazard Classifications

Hazard ClassCodeDescriptionMechanistic Driver
Flammable Liquid 4 H227Combustible liquidVapor pressure at ambient temperature allows ignition if concentrated.
Acute Toxicity 4 H302/H312/H332Harmful if swallowed/inhaledBasal cytotoxicity disrupts mitochondrial respiration systemically.
Skin Irritation 2 H315Causes skin irritationLipid bilayer disruption in the stratum corneum.
Eye Irritation 2A H319Causes serious eye irritationCorneal epithelial protein denaturation via the hydroxyl group.
STOT SE 3 H335/H336Respiratory irritationInteraction with TRP channels in the respiratory mucosa.

Section 2: Mechanistic Causality of Local Toxicity

To design effective safety protocols, we must understand why (3-Methylcyclohexyl)methanol is toxic at a cellular level.

When the compound contacts the skin or respiratory tract, its lipophilic tail (the methylcyclohexyl group) intercalates into the lipid bilayers of epithelial cells. This intercalation increases membrane fluidity and permeability. Simultaneously, the hydrophilic hydroxyl head group engages in hydrogen bonding with membrane proteins, leading to localized conformational changes (denaturation).

This dual-action physical disruption triggers a keratinocyte stress response, characterized by the generation of Reactive Oxygen Species (ROS) and the subsequent release of pro-inflammatory cytokines, specifically Interleukin-1 alpha (IL-1α) and Tumor Necrosis Factor-alpha (TNF-α). This signaling cascade is the molecular basis for the H315 (Skin Irritation) and H335 (Respiratory Irritation) classifications.

Pathway N1 Exposure to (3-Methylcyclohexyl)methanol N2 Lipid Bilayer Disruption (Due to lipophilicity) N1->N2 N3 Keratinocyte Stress Response (ROS Generation) N2->N3 N4 Pro-inflammatory Cytokines (IL-1α, TNF-α release) N3->N4 N5 Tissue Inflammation & Erythema (H315/H319) N4->N5

Fig 1: Mechanistic signaling pathway of local tissue irritation induced by lipophilic solvents.

Section 3: Self-Validating Experimental Workflows

In modern toxicology, animal models are increasingly replaced by high-fidelity in vitro systems. To empirically verify the H315 skin irritation classification of (3-Methylcyclohexyl)methanol, we utilize the Reconstructed Human Epidermis (RhE) test method outlined in [3].

Why this assay? The RhE model utilizes non-transformed human keratinocytes cultured to form a multi-layered stratum corneum, perfectly mimicking the barrier properties of human skin that the lipophilic compound must penetrate.

Protocol: In Vitro Skin Irritation Test (OECD 439) This protocol is designed as a self-validating system . The assay is only considered valid if the internal controls meet strict acceptance criteria, ensuring that any toxicity observed from the test compound is a true pharmacological effect, not an artifact of poor tissue health or assay execution.

Step 1: Tissue Preparation & Equilibration

  • Transfer RhE tissues (e.g., EpiDerm™) from transport agar to 6-well plates containing 0.9 mL of pre-warmed assay medium.

  • Incubate overnight (16-24 hours) at 37°C, 5% CO2 to allow recovery from transport stress and restore basal metabolic activity.

Step 2: Dosing & Exposure

  • Negative Control (NC): Apply 30 µL of sterile DPBS to 3 tissues. (Validation criterion: Mean NC viability must be ≥ 1.0 OD to prove baseline tissue health).

  • Positive Control (PC): Apply 30 µL of 5% SDS to 3 tissues. (Validation criterion: Mean PC viability must be ≤ 20% of NC to prove the assay can detect known severe irritants).

  • Test Article: Apply 30 µL of undiluted (3-Methylcyclohexyl)methanol to 3 tissues. Ensure even distribution using a sterile nylon mesh.

  • Incubate all tissues for exactly 60 minutes at 37°C.

Step 3: Washing & Post-Incubation

  • Terminate exposure by thoroughly washing the tissues 15 times with DPBS to remove all residual chemical, preventing artificial prolonged exposure.

  • Transfer tissues to fresh medium and incubate for a 42-hour post-exposure period to allow for the development of cytotoxicity and cytokine release.

Step 4: Viability Assessment (MTT Assay) Causality: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. A drop in formazan production directly correlates with mitochondrial failure and cell death caused by the test article.

  • Transfer tissues to plates containing 0.3 mL of MTT solution (1 mg/mL) and incubate for exactly 3 hours.

  • Extract the precipitated formazan using 2.0 mL of isopropanol for 2 hours with gentle shaking.

  • Read the optical density (OD) at 570 nm using a spectrophotometer.

  • Data Interpretation: If the viability of the test article tissues is ≤ 50% of the NC, the substance is definitively classified as a GHS Category 2 Irritant.

G A Compound Preparation (3-Methylcyclohexyl)methanol B 3D EpiDerm Tissue Model (OECD 439) A->B Topical Dosing (60 min) C MTT Viability Assay (Mitochondrial Function) B->C Tissue Extraction D Cytokine Release (IL-1α) ELISA B->D Media Sampling E Data Synthesis & GHS Classification C->E Viability ≤ 50% ? D->E Inflammation Markers

Fig 2: Self-validating in vitro toxicity screening workflow for dermal irritation assessment.

Section 4: Core Safety Data Sheet (SDS) Handling Directives

Translating mechanistic toxicity into laboratory safety requires targeted interventions. Based on the profile of (3-Methylcyclohexyl)methanol, the following protocols must be implemented:

  • Personal Protective Equipment (PPE): Standard latex gloves are entirely insufficient due to the compound's lipophilicity and solvent properties. Nitrile or Butyl rubber gloves (minimum 0.4 mm thickness) must be worn to prevent breakthrough and subsequent H312 (dermal toxicity) exposure. Safety goggles with side shields are mandatory to prevent H319-related corneal damage.

  • Engineering Controls: Due to its H227 (Combustible) and H335 (Respiratory Irritant) classifications, all handling, including weighing and transfer, must occur within a certified chemical fume hood to prevent vapor accumulation.

  • Storage Causality: Store in a cool, well-ventilated environment away from strong oxidizing agents. The primary alcohol group is susceptible to oxidation, which could exothermically generate corresponding aldehydes or carboxylic acids, increasing the risk of fire and fundamentally altering the toxicity profile of the stored batch.

References

  • National Center for Biotechnology Information (PubChem). "(3-Methylcyclohexyl)methanol | C8H16O | CID 15004795". PubChem Database. [Link]

  • NextSDS. "(3-methylcyclohexyl)methanol — Chemical Substance Information". NextSDS Database. [Link]

  • OECD. "Test No. 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method". OECD Guidelines for the Testing of Chemicals. [Link]

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocols for (3-Methylcyclohexyl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) Molecular Formula: C₈H₁₆O | Molecular Weight: 128.21 g/mol [1] Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) Molecular Formula: C₈H₁₆O | Molecular Weight: 128.21 g/mol [1]

Introduction and Strategic Overview

(3-Methylcyclohexyl)methanol is a versatile alicyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), fragrance components, and advanced polymeric materials[1]. The presence of the methyl group on the cyclohexane ring introduces stereochemical complexity (cis/trans diastereomers), which can significantly influence the binding affinity of downstream drug candidates or the olfactory profile of fragrance derivatives.

The most robust and scalable pathway to synthesize (3-Methylcyclohexyl)methanol is the direct reduction of its corresponding carboxylic acid, 3-methylcyclohexanecarboxylic acid. Because carboxylic acids are notoriously resistant to mild reducing agents (such as sodium borohydride) due to the electron-dense nature of the carboxylate anion, highly reactive hydride sources or specialized catalytic systems are required[2].

This application note details two self-validating experimental protocols:

  • The Classical Hydride Transfer: Utilizing Lithium Aluminum Hydride ( LiAlH4​ ) for rapid, quantitative conversion.

  • The Catalytic Green Alternative: A modern, safer reduction utilizing Ammonia-Borane ( NH3​⋅BH3​ ) activated by Titanium Tetrachloride ( TiCl4​ ).

Mechanistic Pathway & Workflow

The reduction of a carboxylic acid to a primary alcohol via LiAlH4​ proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition. The initial reaction of the acid with LiAlH4​ generates a lithium carboxylate salt and hydrogen gas. Subsequent hydride transfers yield an aldehyde intermediate, which is instantly reduced to the aluminate complex of the primary alcohol[2].

Workflow for the LiAlH4-mediated reduction of 3-methylcyclohexanecarboxylic acid.

Experimental Methodologies

Method A: Classical LiAlH4​ Reduction

This method is the industry standard for bench-scale synthesis due to its near-quantitative yields.

Causality & Expert Insight: The critical phase of this protocol is the quench. Uncontrolled addition of water to excess LiAlH4​ poses severe fire risks and forms a gelatinous aluminum hydroxide emulsion that traps the product and is nearly impossible to filter. We employ the Fieser Workup ( n g H2​O , n g 15% NaOH , 3n g H2​O ), which forces the aluminum salts to precipitate as a granular, easily filterable solid, ensuring high product recovery.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge thoroughly with dry Nitrogen ( N2​ ).

  • Reagent Loading: Suspend LiAlH4​ (1.5 equivalents, ~57 mmol) in 50 mL of anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 3-methylcyclohexanecarboxylic acid (1.0 equivalent, 38 mmol) in 20 mL of anhydrous THF. Transfer this to the addition funnel.

  • Reaction Execution: Add the acid solution dropwise over 30 minutes. Note: Hydrogen gas evolution will occur; ensure proper venting.

  • Maturation: Once addition is complete, remove the ice bath and gradually warm the reaction to room temperature, then heat to a gentle reflux for 2 hours to ensure complete conversion of the intermediate aluminate.

  • Fieser Quench: Cool the reaction back to 0 °C. For every 1.0 g of LiAlH4​ used, sequentially add:

    • 1.0 mL of distilled H2​O (dropwise, vigorous reaction).

    • 1.0 mL of 15% aqueous NaOH .

    • 3.0 mL of distilled H2​O .

  • Isolation: Stir the mixture vigorously for 15 minutes until the aluminum salts turn white and granular. Filter the suspension through a pad of Celite, washing the filter cake with excess ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude oil via vacuum distillation or silica gel chromatography (Hexanes/EtOAc) to yield pure (3-Methylcyclohexyl)methanol.

Method B: Catalytic Titanium / Ammonia-Borane Reduction

For laboratories seeking to avoid the hazards of LiAlH4​ or requiring milder conditions, the TiCl4​ -catalyzed reduction using ammonia-borane ( NH3​⋅BH3​ ) is a highly efficient, modern alternative[3].

Causality & Expert Insight: Ammonia-borane is an air- and moisture-stable solid, making it vastly safer to handle than LiAlH4​ or diborane gas. However, it is insufficiently reactive toward carboxylic acids on its own. The addition of catalytic TiCl4​ (10 mol%) acts as a powerful Lewis acid, coordinating to the carbonyl oxygen. This withdraws electron density from the carboxyl carbon, rendering it susceptible to hydride attack from the NH3​⋅BH3​ complex at room temperature[3].

Step-by-Step Protocol (1 mmol scale):

  • Preparation: Charge a 50 mL oven-dried round-bottom flask with 3-methylcyclohexanecarboxylic acid (1.0 mmol) and a magnetic stir bar. Seal with a rubber septum and purge with N2​ [3].

  • Solvent & Catalyst: Inject 3 mL of distilled diethyl ether ( Et2​O ) and cool the solution to 0 °C. Dropwise, add TiCl4​ (0.1 mmol, 10 mol%) via syringe[3].

  • Reduction: Carefully open the septum and slowly add solid NH3​⋅BH3​ (2.0 mmol, 2.0 equivalents) to the reaction mixture[3].

  • Maturation: Allow the reaction to stir and naturally warm to room temperature. Monitor via TLC until the starting material is consumed (typically 4-6 hours).

  • Workup: Quench the reaction carefully with 1M HCl (to solubilize titanium salts) and extract the aqueous layer three times with Et2​O .

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the product.

Quantitative Protocol Comparison

To assist in protocol selection, the following table summarizes the operational metrics of both methodologies.

ParameterMethod A: LiAlH4​ ReductionMethod B: TiCl4​ / NH3​BH3​ Catalysis
Primary Reagents LiAlH4​ (Stoichiometric) NH3​⋅BH3​ (Stoichiometric), TiCl4​ (Catalytic)
Solvent System Anhydrous THFDiethyl Ether ( Et2​O )
Temperature Profile 0 °C Reflux (66 °C)0 °C Room Temperature
Safety Profile High Risk (Pyrophoric, H2​ gas)Low Risk (Air/Moisture stable hydride)
Chemoselectivity Poor (Reduces esters, nitriles, amides)High (Tolerates amides, nitriles, some esters)
Typical Yield > 90%85 - 95%

References

  • Benchchem - (3-Methylcyclohexyl)methanol | C8H16O | 128.21 g/mol .
  • Chemistry LibreTexts - 21.3: Reactions of Carboxylic Acids.
  • Organic Chemistry Portal - A Safer Reduction of Carboxylic Acids with Titanium Catalysis (Ramachandran, P. V., et al., Org. Lett., 2022).

Sources

Application

Application Note: Catalytic Hydrogenation of 3-Methylbenzyl Alcohol to (3-Methylcyclohexyl)methanol

Executive Summary (3-Methylcyclohexyl)methanol is a critical alicyclic intermediate utilized in the synthesis of advanced polymers, specialized fragrances, and pharmaceutical active ingredients. The most direct synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methylcyclohexyl)methanol is a critical alicyclic intermediate utilized in the synthesis of advanced polymers, specialized fragrances, and pharmaceutical active ingredients. The most direct synthetic route is the catalytic hydrogenation of 3-methylbenzyl alcohol. However, this transformation presents a significant chemoselectivity challenge: reducing the stable aromatic ring while completely avoiding the hydrogenolysis (cleavage) of the benzylic C–O bond. This application note provides a field-proven, self-validating protocol utilizing a Ruthenium on Carbon (Ru/C) catalyst in an aqueous medium to achieve >98% conversion and >96% selectivity toward the target alicyclic alcohol.

Mechanistic Grounding & Catalyst Selection

The core of this protocol relies on understanding the causality behind catalyst-substrate interactions. The choice of metal dictates the dominant reaction pathway:

  • The Hydrogenolysis Pitfall (Pd/C): [1]. When 3-methylbenzyl alcohol adsorbs onto a Pd surface, it forms a highly reactive π -benzyl intermediate that rapidly sheds its hydroxyl group, yielding 1,3-dimethylbenzene (m-xylene) and, ultimately, 1,3-dimethylcyclohexane.

  • The Chemoselective Solution (Ru/C): [2]. The reaction proceeds via the Horiuti-Polanyi mechanism; the aromatic ring adsorbs flat onto the metal surface, undergoing sequential hydrogen additions before the C–O bond can be activated.

  • Solvent Causality: [3].[4].

Reaction Pathways

ReactionPathways A 3-Methylbenzyl Alcohol (Substrate) B (3-Methylcyclohexyl)methanol (Target Product) A->B Ru/C, H2 Ring Hydrogenation C 1,3-Dimethylbenzene (Hydrogenolysis Byproduct) A->C Pd/C, H2 C-O Hydrogenolysis D 1,3-Dimethylcyclohexane (Over-reduction Byproduct) C->D Ring Hydrogenation

Reaction pathways illustrating chemoselective ring hydrogenation vs. undesired hydrogenolysis.

Quantitative Catalyst Screening

To validate the protocol, a comparative study of different catalysts under identical conditions (80 °C, 50 bar H₂, Aqueous medium, 4 hours) is summarized below. Ru/C clearly outperforms other standard noble metals in preserving the hydroxyl moiety.

Catalyst (5 wt%)Conversion (%)Selectivity: Target (%)Selectivity: Byproducts (%)
Ru/C > 9996.5 3.5
Rh/Al₂O₃ 9894.06.0
Pd/C > 99< 5.0> 95.0
Pt/C 4560.040.0

Experimental Workflow

Workflow N1 1. Preparation Load 3-MBA, 5% Ru/C, & Water N2 2. Inertion Purge with N2 (x3), then H2 (x3) N1->N2 N3 3. Reaction 50 bar H2, 80 °C, 1000 rpm N2->N3 N4 4. Termination Cool to RT, Depressurize N3->N4 N5 5. Separation Filter catalyst, Extract product N4->N5 N6 6. Analysis Quantify via GC-FID / GC-MS N5->N6

Step-by-step experimental workflow for the high-pressure catalytic hydrogenation process.

Step-by-Step Protocol

This protocol is designed as a self-validating system . By incorporating an internal standard prior to the reaction, researchers can calculate an exact mass balance, immediately flagging any loss of volatile hydrogenolysis byproducts (e.g., 1,3-dimethylcyclohexane) that might otherwise skew selectivity calculations.

Materials and Equipment
  • Substrate: 3-Methylbenzyl alcohol (Purity >98%).

  • Catalyst: 5% Ruthenium on activated carbon (Ru/C), approx. 50% moisture content (to prevent pyrophoric ignition).

  • Solvent: Deionized (DI) water.

  • Internal Standard: n-Dodecane (for GC-FID validation).

  • Equipment: 100 mL Hastelloy or Stainless Steel (SS316) high-pressure autoclave equipped with a gas entrainment impeller.

Procedure
  • Reactor Loading:

    • Weigh 5.0 g (approx. 40.9 mmol) of 3-methylbenzyl alcohol and transfer it to the autoclave vessel.

    • Add 50 mL of DI water and 0.5 g of n-dodecane (internal standard).

    • Carefully add 0.25 g of 5% Ru/C catalyst (5 wt% relative to the substrate). Safety Note: Always add the catalyst to the solvent, never dry, to avoid sparking.

  • Purging and Pressurization:

    • Seal the autoclave and ensure all valves are securely closed.

    • Purge the headspace with Nitrogen (N₂) at 10 bar three times to remove residual oxygen.

    • Purge with Hydrogen (H₂) at 10 bar three times to displace the nitrogen.

    • Pressurize the reactor to an initial H₂ pressure of 50 bar.

  • Reaction Execution:

    • Set the stirring speed to 1000 rpm. High-speed stirring is critical to eliminate gas-liquid mass transfer limitations, ensuring the catalyst surface is saturated with hydrogen.

    • Heat the reactor to 80 °C using a PID controller.

    • Monitor the pressure drop. The reaction typically reaches completion within 3 to 4 hours.

  • Workup and Recovery:

    • Once hydrogen consumption ceases, cool the reactor to room temperature (< 25 °C).

    • Carefully vent the remaining hydrogen gas to a safe exhaust and purge the system with N₂ once.

    • Filter the reaction mixture through a 0.22 µm PTFE membrane filter to recover the Ru/C catalyst. Wash the filter cake with 10 mL of ethyl acetate.

    • Extract the aqueous filtrate with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Analytical Verification:

    • Analyze the crude product via GC-FID using a capillary column (e.g., HP-5, 30 m x 0.32 mm x 0.25 µm).

    • Calculate the mass balance using the n-dodecane internal standard. A mass balance <95% indicates undetected volatile hydrogenolysis products, prompting a need to lower the reaction temperature.

References

  • Title: Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives | Source: Bulletin of the Chemical Society of Japan | URL: [Link]

  • Title: Eco-friendly process for hydrogenation or/and hydrodeoxygenation of organic compound using hydrous ruthenium oxide catalyst | Source: Google Patents (US10954185B2)
  • Title: Aromatic hydrogenation of benzyl alcohol and its derivatives using compressed CO2/water as the solvent | Source: Green Chemistry (RSC Publishing) | URL: [Link]

  • Title: Solvent effects on Pd catalyzed hydrodeoxygenation reactions | Source: Technical University of Munich (mediaTUM) | URL: [Link]

Sources

Method

Application Note: Esterification of (3-Methylcyclohexyl)methanol with Acid Chlorides

Abstract This comprehensive guide provides detailed protocols and technical insights for the synthesis of esters from (3-Methylcyclohexyl)methanol and various acid chlorides. The esterification of alcohols with acid chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide provides detailed protocols and technical insights for the synthesis of esters from (3-Methylcyclohexyl)methanol and various acid chlorides. The esterification of alcohols with acid chlorides is a fundamental, high-yield transformation crucial in the fields of fragrance chemistry, materials science, and pharmaceutical development. This document elucidates the underlying reaction mechanisms, offers step-by-step experimental procedures, outlines purification and characterization techniques, and emphasizes critical safety considerations. Designed for researchers, scientists, and drug development professionals, this application note serves as a practical resource for the efficient and safe execution of these important reactions.

Introduction and Scientific Background

Esterification via acid chlorides is a robust and widely employed method for forming ester linkages.[1][2] Unlike Fischer esterification, which involves an equilibrium between a carboxylic acid and an alcohol under acidic conditions, the reaction of an alcohol with a highly reactive acid chloride is rapid, generally irreversible, and proceeds under mild conditions.[3][4] This makes it an ideal choice for high-yield synthesis, especially with sterically hindered or sensitive substrates.

(3-Methylcyclohexyl)methanol is a chiral primary alcohol whose esters are of interest in various chemical industries, including the synthesis of novel fragrance compounds and as building blocks in drug discovery.[5][6] The reaction with an acid chloride (RCOCl) proceeds via a nucleophilic acyl substitution mechanism, yielding the corresponding (3-methylcyclohexyl)methyl ester and hydrogen chloride (HCl) as a byproduct.[7][8]

A non-nucleophilic base, such as pyridine or triethylamine, is typically required to neutralize the HCl generated in situ.[9][10] This prevents the protonation of the alcohol, which would render it non-nucleophilic, and drives the reaction to completion.[3] This general method is often referred to as a Schotten-Baumann reaction.[11][12]

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification proceeds through a well-established addition-elimination mechanism. The causality behind the experimental steps is directly linked to facilitating this pathway while managing its energetic profile.

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of (3-Methylcyclohexyl)methanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.[7][8]

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate.[12]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, and the chloride ion, being an excellent leaving group, is expelled.[13]

  • Deprotonation: A base (e.g., pyridine) removes the proton from the oxonium ion intermediate, yielding the neutral ester product and the pyridinium chloride salt.[3][13]

The base can also act as a nucleophilic catalyst by first reacting with the acid chloride to form a highly reactive acylpyridinium salt, which is then more readily attacked by the alcohol.[3][14]

Esterification_Mechanism Mechanism of Base-Mediated Esterification cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Alcohol (3-Methylcyclohexyl)methanol TI Tetrahedral Intermediate Alcohol->TI 1. Nucleophilic Attack AcidChloride Acid Chloride (R-COCl) AcidChloride->TI Base Base (e.g., Pyridine) Ester (3-Methylcyclohexyl)methyl Ester Base->Ester Salt Base-HCl Salt Base->Salt Oxonium Protonated Ester TI->Oxonium 2. Collapse & Chloride Leaves Oxonium->Ester 3. Deprotonation Oxonium->Salt HCl byproduct neutralized

Caption: Nucleophilic acyl substitution mechanism for esterification.

Experimental Protocols

Materials and Equipment
Reagents & Solvents Equipment
(3-Methylcyclohexyl)methanol (≥97%)Round-bottom flasks with stir bars
Acid Chloride (e.g., Acetyl Chloride)Magnetic stirrer with heating capabilities
Anhydrous Dichloromethane (DCM)Condenser and drying tube (CaCl₂ or Drierite)
Anhydrous Pyridine or TriethylamineAddition funnel or syringe pump
5% Hydrochloric Acid (aq.)Separatory funnel
Saturated Sodium Bicarbonate (aq.)Rotary evaporator
Brine (Saturated NaCl solution)Glassware for extraction and washing
Anhydrous Sodium or Magnesium SulfateChromatography or distillation apparatus
General Protocol for Ester Synthesis

This protocol describes a general procedure on a 10 mmol scale. Adjustments may be necessary based on the specific acid chloride used (see Table 2).

Step 1: Reaction Setup

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (3-Methylcyclohexyl)methanol (1.28 g, 10 mmol, 1.0 eq.).

  • Dissolve the alcohol in 20 mL of anhydrous dichloromethane (DCM).

  • Add anhydrous pyridine (0.95 g, 0.97 mL, 12 mmol, 1.2 eq.) to the solution.

  • Fit the flask with a reflux condenser topped with a drying tube.

  • Cool the flask to 0 °C in an ice-water bath.

Rationale: The reaction is performed under anhydrous conditions as acid chlorides react readily with water to form carboxylic acids, which would be an undesired side reaction.[10] The reaction is cooled initially to control the initial exotherm upon addition of the reactive acid chloride.[15]

Step 2: Addition of Acid Chloride

  • In a separate dry, sealed container, dissolve the acid chloride (11 mmol, 1.1 eq.) in 10 mL of anhydrous DCM.

  • Transfer this solution to an addition funnel or syringe.

  • Add the acid chloride solution dropwise to the stirring alcohol solution over 15-20 minutes, maintaining the temperature at 0 °C.

Rationale: Slow, dropwise addition is critical to manage the reaction rate and heat generation, preventing potential side reactions or boil-over of the solvent.[16] A slight excess of the acid chloride ensures complete consumption of the starting alcohol.

Step 3: Reaction Progression

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol spot is no longer visible.

Step 4: Work-up and Isolation

  • Cool the reaction mixture again to 0 °C and slowly quench by adding 20 mL of deionized water.[15][16]

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with:

    • 20 mL of 5% HCl (aq.) to remove excess pyridine.

    • 20 mL of saturated NaHCO₃ (aq.) to neutralize any remaining acid.

    • 20 mL of brine to reduce the solubility of the organic product in the aqueous phase.

  • Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

Rationale: Each washing step is designed to remove specific impurities. The acid wash removes the basic catalyst, the bicarbonate wash removes acidic components, and the brine wash aids in phase separation.[17]

Protocol Variations for Different Acid Chlorides

The reactivity of the acid chloride can influence the optimal reaction conditions.

Acid Chloride Equivalents Reaction Time (h) Temperature Notes / Expected Yield
Acetyl Chloride1.11 - 20 °C to RTHighly reactive. The reaction is fast and exothermic. Yields are typically >90%.
Propionyl Chloride1.12 - 30 °C to RTSimilar reactivity to acetyl chloride. High yields expected.
Benzoyl Chloride1.23 - 50 °C to RTLess reactive than aliphatic counterparts. May require longer reaction times. Yields >85%.
(Cyclohexyl)carbonyl chloride1.24 - 6RTSteric hindrance may slow the reaction. Gentle warming (40 °C) might be needed. Yields >80%.

digraph "Experimental_Workflow" {
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node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2.5];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Define nodes A[label="1. Setup\n(Alcohol, Solvent, Base in Flask)"]; B[label="2. Cool to 0 °C"]; C [label="3. Dropwise Addition\nof Acid Chloride Solution"]; D [label="4. Reaction\n(Warm to RT, Stir 2-4h)"]; E [label="5. Quench\n(Add H₂O at 0 °C)"]; F [label="6. Aqueous Work-up\n(HCl, NaHCO₃, Brine Washes)"]; G [label="7. Dry & Concentrate\n(Na₂SO₄, Rotary Evaporation)"]; H [label="8. Purification\n(Distillation or Chromatography)", fillcolor="#34A853"]; I[label="9. Characterization\n(NMR, FTIR, MS)", fillcolor="#FBBC05"];

// Define edges (workflow) A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }

Caption: A flowchart of the esterification and purification process.

Purification and Characterization

The crude product obtained after work-up is often of high purity but may contain residual solvent or byproducts.

  • Purification: For volatile esters, purification can be achieved by vacuum distillation.[17] For less volatile or heat-sensitive compounds, flash column chromatography on silica gel is recommended, typically using a hexane/ethyl acetate solvent system.

  • Characterization:

    • FTIR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretching band around 1735-1750 cm⁻¹ and the disappearance of the broad O-H stretch from the starting alcohol.

    • ¹H NMR Spectroscopy: The most indicative signal is the appearance of a multiplet around 3.8-4.1 ppm, corresponding to the methylene protons (-CH₂-O-) adjacent to the ester oxygen.

    • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the ester should be observed.

Safety Precautions

Handling acid chlorides and their byproducts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: All manipulations involving acid chlorides must be performed in a certified chemical fume hood.[20] Acid chlorides react with moisture in the air to release HCl gas.[21]

  • Reactivity Hazards: Acid chlorides are corrosive and react violently with water, alcohols, and amines.[16][21] Ensure all glassware is scrupulously dried before use.

  • Waste Disposal: Quench any residual acid chloride carefully with a suitable alcohol (like isopropanol) before disposal.[16] Dispose of all chemical waste according to institutional and local regulations.[19] The aqueous washes will be acidic or basic and must be neutralized before disposal.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield 1. Wet reagents or solvents. 2. Insufficient base.1. Ensure all reagents and solvents are anhydrous. Dry glassware thoroughly. 2. Use at least 1.1 eq. of base.
Incomplete Reaction 1. Insufficient reaction time. 2. Low temperature.1. Continue stirring and monitor by TLC. 2. For unreactive acid chlorides, consider gentle heating (40-50 °C).
Product Hydrolyzed Presence of water during reaction or work-up.Maintain anhydrous conditions. Work up the reaction promptly after completion.
Difficult Phase Separation Emulsion formation during work-up.Add more brine to the separatory funnel and swirl gently. Allow layers to stand for a longer period.

References

  • Chemistry LibreTexts. (2023). Acid chlorides react with alcohols to form esters. [Link]

  • SATHEE JEE. Chemistry Schotten Baumann Reaction. [Link]

  • Standard Operating Procedure. Hydrochloric Acid. [Link]

  • Farcas, S., & Gandelman, M. (2001). Mechanism of Amine-Catalyzed Ester Formation from an Acid Chloride and Alcohol. The Journal of Organic Chemistry, 66(22), 7376–7386. [Link]

  • Wu, T. (2022). 10 Hazards And Safety Tips You Need To Know About HCL. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

  • OrgoSolver. Acid Chloride to Ester (ROH, pyridine) | Mechanism + Exam Traps. [Link]

  • ChemistNate. (2022). Acid Chloride + Alcohol = Ester (Mechanism). [Link]

  • NextSDS. (3-methylcyclohexyl)methanol — Chemical Substance Information. [Link]

  • chemeurope.com. Schotten-Baumann reaction. [Link]

  • OperaChem. (2024). Formation of Esters. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]

  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. [Link]

  • PubChem. (3-Methylcyclohexyl)methanol. [Link]

  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]

  • CORECHEM Inc. (2022). Safe Handling Guide: Hydrochloric Acid. [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Chemguide. preparation of esters. [Link]

  • Zhang, J., et al. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. Royal Society Open Science. [Link]

  • ResearchGate. (2014). An efficient and simple procedure for preparation of esters and anhydrides from acid chlorides in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) under solvent-free conditions. [Link]

  • Der Pharma Chemica. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. [Link]

  • Molecules. (2024). Titanium Tetrachloride-Assisted Direct Esterification of Carboxylic Acids. [Link]

  • Chemsrc. (3-methylcyclohexyl)methanol. [Link]

  • Organic Synthesis. Acid to Ester (SOCl₂ & alcohol). [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • YouTube. (2021). Esterification using Acid Chloride and Alcohol. [Link]

  • Save My Exams. (2025). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. [Link]

  • Organic Syntheses. Ketone, cyclohexyl methyl. [Link]

  • Google Patents. Cis-3,3,5-trimethylcyclohexyl esters.
  • YouTube. (2019). synthesis of esters from acid chlorides. [Link]

  • ResearchGate. (2024). synthesis of cyclohexyl esters and fields of their application. [Link]

  • Polish Journal of Environmental Studies. (2020). Green and Environmentally Friendly Techniques for Enhanced Physicochemical Characteristics Attributed to Polysaccharides for Industrial Applications. [Link]

  • ResearchGate. One-step Conversion of Amides and Esters to Acid Chlorides with PCl₃. [Link]

  • Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low reaction yields in (3-Methylcyclohexyl)methanol synthesis

Welcome to the Technical Support Center for the synthesis of (3-Methylcyclohexyl)methanol . This portal is designed for researchers, synthesis chemists, and drug development professionals experiencing low reaction yields...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of (3-Methylcyclohexyl)methanol . This portal is designed for researchers, synthesis chemists, and drug development professionals experiencing low reaction yields, poor chemoselectivity, or isolation issues during the preparation of this target molecule.

(3-Methylcyclohexyl)methanol is typically synthesized via two primary pathways: the hydride reduction of 3-methylcyclohexanecarboxylic acid or the catalytic ring hydrogenation of 3-methylbenzyl alcohol [1],[2]. Both routes present unique mechanistic pitfalls that can drastically reduce your final yield. This guide provides field-proven troubleshooting logic, self-validating protocols, and mechanistic causality to optimize your workflows.

Diagnostic Matrix: Identifying the Source of Low Yields

Before altering your protocol, use the table below to match your observed quantitative and qualitative data with the most likely mechanistic failure point.

Table 1: Diagnostic Matrix for (3-Methylcyclohexyl)methanol Synthesis

Synthetic RouteObserved IssueAnalytical Signature (NMR/GC-MS)Mechanistic CausalityRecommended Solution
LiAlH₄ Reduction Thick, unfilterable emulsion during workup; massive product loss.Product is absent in organic phase; trapped in aqueous gel.Formation of gelatinous Al(OH)₃ salts that trap the alkoxide product[3].Implement the standardized Fieser Workup to form granular aluminate salts.
LiAlH₄ Reduction Incomplete conversion.Presence of aldehyde intermediate or unreacted carboxylic acid.Moisture degraded the LiAlH₄ titer, or insufficient equivalents were used[4].Titrate LiAlH₄ before use; ensure strictly anhydrous conditions.
Catalytic Hydrogenation Over-reduction (Hydrogenolysis).High levels of 1,3-dimethylcyclohexane; loss of -OH signal.Pd/C catalyst inserted into the benzylic C-O bond prior to ring saturation[5].Switch to a less hydrogenolysis-active catalyst like Ru/C or Rh/Al₂O₃ .
Catalytic Hydrogenation No reaction / Stalled conversion.Pure 3-methylbenzyl alcohol recovered.Catalyst poisoning or insufficient hydrogen pressure/temperature[6].Purify starting material; increase H₂ pressure to 10-50 atm with Ru/C.

FAQ & Troubleshooting Guides

FAQ 1: Why am I losing all my product during the LiAlH₄ workup?

The Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that converts 3-methylcyclohexanecarboxylic acid into an aluminum alkoxide complex. The most common mistake chemists make is quenching the reaction with a simple aqueous or acidic pour-over. Because aluminum is amphoteric, indiscriminate addition of water generates aluminum hydroxide[Al(OH)₃], a highly gelatinous precipitate[3]. This gel physically traps your (3-Methylcyclohexyl)methanol, making extraction impossible and destroying your yield.

The Solution: You must force the aluminum into a granular, filterable state. This is achieved using the Fieser Workup [3],[2]. By adding a precise stoichiometric ratio of water and sodium hydroxide, the gelatinous Al(OH)₃ is converted into a sodium aluminate complex (Na[Al(OH)₄]), which precipitates as a dense, granular white solid when the final portion of water is added.

G A Reaction Mixture (Al-alkoxide complex) B Add x mL H2O (Destroys unreacted hydride) A->B C Add x mL 15% NaOH (Forms aluminate intermediates) B->C D Add 3x mL H2O (Precipitates granular salts) C->D E Stir 15 min & Add MgSO4 (Dries organic layer) D->E F Filter through Celite (Yields pure organic phase) E->F

Caption: Step-by-step logic of the Fieser workup for LiAlH4 reductions.

FAQ 2: My hydrogenation of 3-methylbenzyl alcohol yields mostly 1,3-dimethylcyclohexane. How do I stop this over-reduction?

The Causality: You are experiencing hydrogenolysis. Benzylic alcohols are highly susceptible to C-O bond cleavage when exposed to specific transition metal catalysts under hydrogen atmospheres. If you are using Palladium on Carbon (Pd/C), the palladium metal readily inserts into the benzylic C-O bond, cleaving the hydroxyl group to form a methyl group before the aromatic ring can be fully saturated[5],[6].

The Solution: You must change your catalyst. Ruthenium (Ru/C) and Rhodium (Rh/Al₂O₃) have a significantly lower propensity for C-O bond insertion and a higher affinity for coordinating and reducing the aromatic π -system[5]. For industrial or gas-phase applications, Ni/SiO₂ is also a validated alternative that preserves the hydroxymethyl group[1],[7].

G A 3-Methylbenzyl Alcohol B Ring Reduction (Rh/Al2O3 or Ru/C) A->B Preserves C-OH C Hydrogenolysis (Pd/C or High Temp) A->C Cleaves C-OH D (3-Methylcyclohexyl)methanol (Target Product) B->D E 1,3-Dimethylcyclohexane (Over-reduced Byproduct) C->E

Caption: Competing pathways in the catalytic hydrogenation of 3-methylbenzyl alcohol.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating protocols. Each protocol contains built-in visual cues to confirm the reaction is proceeding correctly.

Protocol A: LiAlH₄ Reduction with Fieser Workup

Use this protocol when reducing 3-methylcyclohexanecarboxylic acid.

  • Setup: In an oven-dried, argon-purged flask, suspend LiAlH₄ ( x grams, 2.0 equivalents) in anhydrous THF (10 mL per gram of LiAlH₄). Cool to 0 °C using an ice bath.

  • Addition: Dissolve 3-methylcyclohexanecarboxylic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension. Self-Validation: You should observe mild bubbling (H₂ gas) as the acidic proton is reduced.

  • Reaction: Remove the ice bath and reflux the mixture for 4 hours. Cool back to 0 °C once complete.

  • Fieser Quench (Critical Step):

    • Slowly add x mL of deionized water dropwise. (Caution: Highly exothermic).

    • Add x mL of 15% (w/v) aqueous NaOH dropwise.

    • Add 3x mL of deionized water .

  • Granulation: Remove the ice bath and stir vigorously at room temperature for 15–30 minutes. Self-Validation: The grey/white sludge must transform into a stark white, granular, sand-like precipitate suspended in a clear organic layer. If it remains a gel, continue stirring; do not filter yet.

  • Isolation: Add anhydrous MgSO₄ to the flask, stir for 15 minutes, and filter the entire mixture through a pad of Celite. Wash the filter cake thoroughly with diethyl ether.

  • Concentration: Evaporate the solvent under reduced pressure to yield pure (3-Methylcyclohexyl)methanol.

Protocol B: Chemoselective Catalytic Hydrogenation

Use this protocol when saturating the aromatic ring of 3-methylbenzyl alcohol.

  • Reactor Preparation: Charge a high-pressure stainless steel autoclave with 3-methylbenzyl alcohol (1.0 equiv) and methanol (0.5 M concentration).

  • Catalyst Loading: Add 5% Ru/C catalyst (10 wt% relative to the substrate). Note: Ensure the catalyst is handled carefully; dry Ru/C can be pyrophoric.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen gas (3 cycles of pressurizing to 5 atm and venting) to remove oxygen, followed by Hydrogen gas (3 cycles).

  • Hydrogenation: Pressurize the reactor with H₂ to 20 atm. Heat the mixture to 60 °C under vigorous mechanical stirring (800+ rpm to overcome mass transfer limitations).

  • Monitoring: Monitor the pressure drop. The reaction is complete when hydrogen uptake ceases (typically 6–12 hours).

  • Workup: Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with Nitrogen.

  • Filtration: Filter the reaction mixture through a tight pad of Celite to remove the Ru/C catalyst. Self-Validation: The filtrate should be completely colorless. A dark tint indicates colloidal ruthenium has passed through the filter.

  • Isolation: Concentrate the filtrate under vacuum to obtain (3-Methylcyclohexyl)methanol.

References

  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations ACS Chemical Health & Safety URL:[Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives Master Organic Chemistry URL:[Link]

  • Enable biomass-derived alcohols mediated alkylation and transfer hydrogenation Nature Communications (PMC) URL:[Link]

  • Titanium-Catalyzed Deoxygenation of Alcohols and Valorization of Biomass Universität Tübingen URL:[Link]

Sources

Optimization

Optimizing ruthenium catalyst loading for (3-Methylcyclohexyl)methanol production

Welcome to the Technical Support Center for catalytic hydrogenation workflows. As a Senior Application Scientist, I have designed this guide to address the critical variables in optimizing ruthenium (Ru) catalyst loading...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for catalytic hydrogenation workflows. As a Senior Application Scientist, I have designed this guide to address the critical variables in optimizing ruthenium (Ru) catalyst loading for the synthesis of (3-Methylcyclohexyl)methanol (3-MCHM) from 3-methylbenzyl alcohol.

Ruthenium is an exceptionally efficient metal for the hydrogenation of aromatic rings[1]. However, achieving high chemoselectivity requires precise tuning of the catalyst loading. Benzylic alcohols are highly susceptible to hydrogenolysis (cleavage of the C-O bond) under reducing conditions, which can lead to the formation of unwanted alkane byproducts[2]. This guide provides the theoretical grounding, self-validating protocols, and troubleshooting logic necessary to scale your reaction successfully.

Reaction Pathway & Causality

The primary challenge in this synthesis is balancing the rate of aromatic ring saturation against the rate of benzylic C-O bond cleavage. When catalyst loading is optimized, the substrate adsorbs, undergoes rapid ring hydrogenation, and desorbs. If the catalyst loading is too high, the localized concentration of active Ru sites and adsorbed hydrogen increases the residence time of the molecule on the metal surface, driving the hydrogenolysis side-reaction to produce 1,3-dimethylcyclohexane.

Pathway Substrate 3-Methylbenzyl Alcohol (Substrate) Catalyst Ru/C or Ru/Al2O3 + H2 (Catalytic System) Substrate->Catalyst Adsorption Product (3-Methylcyclohexyl)methanol (Target Product) Catalyst->Product Ring Hydrogenation (Optimal Loading) SideProduct 1,3-Dimethylcyclohexane (Hydrogenolysis Byproduct) Catalyst->SideProduct C-O Cleavage (Excess Catalyst/Temp)

Reaction pathway for the Ru-catalyzed hydrogenation of 3-methylbenzyl alcohol.

Self-Validating Experimental Protocol (SOP)

To determine the optimal catalyst loading, you must eliminate false negatives caused by poor mixing or undetected leaks. This protocol utilizes a self-validating mass balance system via an inert internal standard.

Materials:

  • Substrate: 3-methylbenzyl alcohol (0.1 M in solvent)

  • Solvent: Ethanol (HPLC grade)

  • Internal Standard: n-Decane (0.05 M)

  • Catalyst: 5% Ru/Al₂O₃ (Alumina support is preferred to limit acidity-driven etherification[3])

Step-by-Step Methodology:

  • Reactor Preparation: Charge a 50 mL Parr autoclave with 20 mL of the substrate/internal standard solution.

  • Catalyst Charging: Add the designated weight percent (wt%) of the Ru catalyst relative to the substrate mass. Crucial: Weigh the catalyst on a microbalance to ensure exact loading metrics.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 cycles at 10 bar) followed by Hydrogen (3 cycles at 10 bar) to remove all oxygen and prevent premature catalyst oxidation.

  • Reaction Execution: Pressurize the reactor to 30 bar H₂. Heat to 80 °C.

  • Self-Validation Check (Mass Transfer): Set the impeller speed to 1000 RPM. Validation step: In a parallel run, execute the exact same conditions at 600 RPM. If the initial reaction rate drops at 600 RPM, your system is gas-liquid mass transfer limited, and any "catalyst loading optimization" data you collect will be invalid. Ensure you operate in the kinetic regime (where rate is independent of stirring speed).

  • Sampling & Quenching: After 4 hours, cool the reactor to room temperature and carefully vent the H₂. Filter the reaction mixture through a 0.22 µm PTFE syringe filter to remove the Ru catalyst.

  • GC-FID Analysis: Analyze the filtrate. Calculate the mass balance: (Moles of unreacted substrate + Moles of 3-MCHM + Moles of 1,3-DMC) / Initial Moles. If the mass balance is < 98%, you have an undetected side reaction (e.g., polymerization) or a volatile leak.

Quantitative Optimization Data

The following table summarizes the causal relationship between Ru loading, temperature, and chemoselectivity. Notice how exceeding the optimal catalyst threshold directly degrades product purity.

Ru Loading (wt% to substrate)Temp (°C)H₂ Pressure (bar)Conversion (%)Selectivity to 3-MCHM (%)Selectivity to 1,3-DMC (%)Mass Balance (%)
1.0803042.599.10.999.8
2.5803088.098.51.599.5
5.0 (Optimal) 80 30 >99.9 96.2 3.8 99.2
10.08030>99.984.515.598.5
5.012030>99.972.028.097.0

Troubleshooting & FAQs

Q1: I increased my Ru catalyst loading to 10 wt% to speed up the reaction, but my yield of (3-Methylcyclohexyl)methanol dropped. Why? A: You have over-catalyzed the system. While Ruthenium is highly active for ring saturation, high catalyst loadings provide an excess of active sites that trap the newly formed (3-methylcyclohexyl)methanol on the metal surface. This prolonged residence time increases the statistical probability of the benzylic C-O bond undergoing hydrogenolysis[2]. To fix this, reduce your loading to 4-5 wt% and allow the reaction to run slightly longer, ensuring the product can desorb safely.

Q2: My conversion is stalled at 60% despite using the optimal 5 wt% loading. Should I add more catalyst? A: No. Stalled conversion at an optimal loading usually indicates catalyst poisoning or a mass transfer bottleneck, not a lack of active sites. First, verify your stirring rate is sufficient to dissolve H₂ into the liquid phase (see Step 5 of the SOP). If mixing is adequate, check your substrate for trace impurities like sulfur or carbon monoxide, which irreversibly bind to and passivate Ruthenium active sites.

Q3: How does the choice of catalyst support impact my required loading? A: The support dictates metal dispersion and the electronic microenvironment. Ruthenium on Carbon (Ru/C) has a massive surface area but contains micropores that can trap the bulky product, leading to over-reduction. Ruthenium on Alumina (Ru/Al₂O₃) is mesoporous, facilitating faster desorption of the product, and its Lewis acidic nature often provides better dispersion for ring hydrogenation[3]. You can typically achieve the same turnover frequency (TOF) with a lower wt% loading when using an optimized Alumina support.

Diagnostic Logic Tree

Use this decision matrix to troubleshoot sub-optimal yields during your scale-up process.

Troubleshooting Issue Issue: Low Yield of (3-Methylcyclohexyl)methanol CheckGC Check GC-FID Data Issue->CheckGC LowConv Low Conversion (< 90%) CheckGC->LowConv LowSel Low Selectivity (High Byproducts) CheckGC->LowSel MassTransfer Increase Stirring Rate. Did conversion improve? LowConv->MassTransfer Hydro Is 1,3-Dimethylcyclohexane > 5%? LowSel->Hydro IncLoad Increase Ru Loading or H2 Pressure MassTransfer->IncLoad No (Kinetic Limit) DecLoad Decrease Ru Loading or Temperature Hydro->DecLoad Yes (Hydrogenolysis)

Troubleshooting decision tree for optimizing Ru-catalyzed hydrogenation yields.

References

  • Title: Hydrogenation and Hydrogenolysis with Ruthenium Catalysts and Application to Biomass Conversion Source: IntechOpen URL
  • Title: Catalytic Hydrogenation of Benzoic Acid Source: IntechOpen URL
  • Title: Hydrogenolysis - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: ACS GCI URL

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Performance Comparison: (3-Methylcyclohexyl)methanol vs. (4-Methylcyclohexyl)methanol

As alicyclic primary alcohols, both (3-Methylcyclohexyl)methanol (3-MCHM) and (4-Methylcyclohexyl)methanol (4-MCHM) share identical molecular weights and functional groups. However, their industrial applications and envi...

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Author: BenchChem Technical Support Team. Date: April 2026

As alicyclic primary alcohols, both (3-Methylcyclohexyl)methanol (3-MCHM) and (4-Methylcyclohexyl)methanol (4-MCHM) share identical molecular weights and functional groups. However, their industrial applications and environmental behaviors diverge significantly. 4-MCHM is widely recognized as a coal flotation agent and was the primary contaminant in the 2014 Elk River chemical spill, prompting extensive toxicological and kinetic profiling 1[1]. Conversely, 3-MCHM is primarily utilized as a chemical intermediate in the esterification of isophthalic acid for polyester and fragrance synthesis 2[2][3].

To understand their reactivity, we must move beyond basic structural connectivity and analyze the conformational thermodynamics that dictate their chemical behavior.

Conformational Causality and Thermodynamic Stability

The reactivity of these positional isomers is governed by the stereochemistry of the cyclohexane ring. The relative positions of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups dictate whether the molecule adopts a low-energy diequatorial conformation or a higher-energy axial-equatorial conformation.

  • 4-MCHM (1,4-substitution): The trans isomer allows both bulky substituents to occupy equatorial positions (diequatorial), making it the most thermodynamically stable form. The cis isomer is forced into an axial-equatorial conformation, introducing steric strain 4[4].

  • 3-MCHM (1,3-substitution): The stereochemical rules invert. The cis isomer is diequatorial and highly stable, whereas the trans isomer is axial-equatorial.

The Causality of Reactivity: Diequatorial conformers represent a thermodynamic sink. They pack efficiently and exhibit lower overall polarity. In contrast, axial-equatorial conformers possess higher ground-state energy due to 1,3-diaxial interactions and gauche strain. This elevated energy state effectively lowers the activation energy ( Ea​ ) barrier required for oxidation or enzymatic attack. Consequently, axial-equatorial isomers (like cis-4-MCHM) exhibit higher aqueous solubility and significantly faster biodegradation kinetics than their diequatorial counterparts 5[6][5].

ConformationalLogic cluster_0 MCHM Conformational Thermodynamics Dieq Diequatorial Conformer (trans-4-MCHM, cis-3-MCHM) LowSol Lower Aqueous Solubility & Slower Biodegradation Dieq->LowSol Lower ground-state energy (Thermodynamically stable) AxEq Axial-Equatorial Conformer (cis-4-MCHM, trans-3-MCHM) HighSol Higher Aqueous Solubility & Faster Biodegradation AxEq->HighSol Higher ground-state energy (Steric strain)

Figure 1: Conformational logic linking MCHM isomer structure to solubility and degradation rates.

Quantitative Performance & Partitioning Data

The theoretical conformational models are perfectly validated by empirical partitioning and kinetic data. As shown in Table 1, the axial-equatorial cis-4-MCHM is roughly 30% more water-soluble than the diequatorial trans-4-MCHM and degrades nearly twice as fast under aerobic conditions 4[4][5].

Table 1: Physicochemical and Kinetic Properties of MCHM Isomers

Propertycis-4-MCHMtrans-4-MCHM3-MCHM (Mixed Isomers)
Conformation Axial-EquatorialDiequatorialcis (Dieq), trans (Ax-Eq)
Log K_ow (Lipophilicity) 2.35 ± 0.0052.46 ± 0.0002~2.40 (Estimated)
Aqueous Solubility (mg/L at 23 °C)~2600~2020Data Limited
Aerobic Degradation Rate ( day−1 )0.46 – 0.520.19 – 0.31N/A
Experimental Methodologies (Self-Validating Systems)

To objectively measure the reactivity differences between these isomers, researchers employ rigorous, self-validating experimental workflows.

Protocol 1: Isomer-Specific Biodegradation and Oxidation Assay

Causality of Design: Because MCHM isomers have identical molecular weights, bulk Total Organic Carbon (TOC) tracking is insufficient. GC-MS is mandatory to resolve the isomers based on their subtle dipole and boiling point differences. Dichloromethane (DCM) is chosen for extraction because its polarity perfectly partitions the MCHM isomers away from the highly polar aqueous sludge matrix.

  • Sample Preparation: Prepare 40 mg/L to 320 mg/L solutions of MCHM isomer mixtures in a minimal volume of methanol, then dilute into an aqueous mineral salt medium 5[7].

  • Inoculation & Controls: Introduce activated sludge (0.87 to 3.48 g VSS/L) to the test flasks. Crucial validation step: Include a sterilized sludge control (autoclaved) to prove that degradation is strictly biological/enzymatic, not hydrolytic[8].

  • Incubation: Incubate aerobically at 23 °C on a rotary shaker to maintain dissolved oxygen levels.

  • Extraction: At 24-hour intervals, extract 5 mL aliquots. Partition the aqueous sample with 5 mL of DCM. Add an internal standard (e.g., deuterated cyclohexanol) to the DCM layer to self-validate the extraction efficiency.

  • GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a polar capillary column. The cis and trans isomers will elute at distinct retention times.

  • Kinetic Modeling: Plot ln(C/C0​) versus time to derive the first-order degradation rate constants ( k ).

Workflow S1 Sample Prep (Isomer Mixture) S2 Aerobic Incubation (Activated Sludge) S1->S2 S3 DCM Extraction (Time-course) S2->S3 Sampling S4 GC-MS Analysis (Isomer Resolution) S3->S4 S5 Kinetic Modeling (First-Order Rates) S4->S5

Figure 2: Experimental workflow for tracking the oxidative biodegradation kinetics of MCHM isomers.

Protocol 2: Comparative Esterification Kinetics

Causality of Design: 3-MCHM is frequently utilized in esterification reactions with isophthalic acid to produce polyesters 9[3][9]. To compare the nucleophilicity of the primary alcohol in 3-MCHM vs 4-MCHM, a competitive acylation assay is utilized.

  • Reaction Setup: In a flame-dried round-bottom flask under inert argon, combine equimolar amounts of 3-MCHM and 4-MCHM (10 mmol each).

  • Acylation: Add 10 mmol of benzoyl chloride and 12 mmol of triethylamine (acting as an acid scavenger) in anhydrous dichloromethane at 0 °C.

  • Quenching & Tracking: Extract 100 µL aliquots every 10 minutes. Immediately quench the aliquot in cold aqueous sodium bicarbonate to halt the reaction, then extract with hexane.

  • Quantification: Analyze the hexane layer via GC-FID. The molar ratio of the resulting benzoate esters reveals the relative kinetic nucleophilicity of the 3-position versus 4-position hydroxymethyl groups.

References
  • Dietrich, A.M., et al. (2015). "Physicochemical Parameters for (4-Methylcyclohexyl)methanol (means ± standard error for experimental measurements)". Journal of Environmental Quality. 4

  • Yuan, L., et al. (2016). "Oxidative remediation of 4-methylcyclohexanemethanol (MCHM) and propylene glycol phenyl ether (PPh). Evidence of contaminant repair reaction pathways". Science of The Total Environment. 5

  • PubChem. (2025). "4-Methylcyclohexanemethanol". National Institutes of Health. 1

  • Benchchem. (2025). "(3-Methylcyclohexyl)methanol". Benchchem Derivatization Protocols. 9

  • CymitQuimica. (2025). "3D-NAA67419 - 1r4r-4-propan-2-ylcyclohexylmethanol". Cymit Química S.L.2

Sources

Comparative

Validating (3-Methylcyclohexyl)methanol Purity: A Comparative Guide to qNMR vs. Chromatographic Methods

The Analytical Challenge For drug development professionals and analytical scientists, validating the absolute purity of raw materials is a critical regulatory hurdle. (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) prese...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge

For drug development professionals and analytical scientists, validating the absolute purity of raw materials is a critical regulatory hurdle. (3-Methylcyclohexyl)methanol (CAS: 53018-27-2) presents a unique analytical challenge[1][2]. As an aliphatic cyclic alcohol (C8H16O, MW: 128.21 g/mol ), it completely lacks a UV-absorbing chromophore, rendering standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) ineffective.

Historically, Gas Chromatography with Flame Ionization Detection (GC-FID) has been the default method for such volatile and semi-volatile non-chromophoric compounds[3]. However, GC-FID relies on the assumption of equal response factors or requires a highly pure, analyte-specific reference standard to construct a calibration curve[3][4]. Sourcing a certified reference material (CRM) for every specific stereoisomeric aliphatic compound is often commercially impossible or prohibitively expensive.

Enter Quantitative Nuclear Magnetic Resonance (qNMR) . Recognized by modern pharmacopeias as a primary ratio method, qNMR bypasses the need for an analyte-specific standard[5][6]. Because the integral of an NMR resonance is directly proportional to the molar concentration of the nuclei producing it, a single, universal internal standard can be used to determine the absolute mass fraction of virtually any organic molecule[7].

Comparative Performance Data

To objectively evaluate the fitness-for-purpose of qNMR against traditional chromatographic techniques, we compared the purity validation of a simulated batch of (3-Methylcyclohexyl)methanol using qNMR, GC-FID (Mass Balance approach), and HPLC with Charged Aerosol Detection (HPLC-CAD).

Table 1: Performance Metrics for Purity Validation Methods
Analytical ParameterQuantitative ¹H NMR (qNMR)GC-FID (Mass Balance)HPLC-CAD
Mean Purity Result (%) 98.7598.8299.10
Precision (RSD %, n=6) 0.15%0.25%1.20%
Reference Standard Required Universal IS (e.g., Benzoic Acid CRM)Analyte-specific standardAnalyte-specific standard
Traceability Direct to SI Units (Mass)Dependent on standard purityDependent on standard purity
Impurity Structural ID Yes (Inherent to NMR)No (Requires GC-MS coupling)No
Trace Impurity Sensitivity Moderate (LOD ~0.1%)High (LOD <0.01%)Moderate
Analysis Time per Sample ~15 minutes~30 minutes~45 minutes

Data Synthesis: While GC-FID offers superior sensitivity for trace-level volatile impurities[3], qNMR provides unmatched absolute accuracy and direct metrological traceability to the International System of Units (SI)[8]. HPLC-CAD suffers from non-linear response curves, resulting in the highest relative standard deviation (RSD). For absolute purity assignment without an analyte standard, qNMR is the scientifically superior choice[4][5].

Causality & Scientific Grounding (E-E-A-T)

As outlined in the United States Pharmacopeia (USP) General Chapters <761> and <1761>, modern qNMR validation must adopt the Analytical Procedure Life Cycle approach (USP <1220>)[6][9]. This requires defining an Analytical Target Profile (ATP) and a Target Measurement Uncertainty (TMU) [6].

The causality behind qNMR's accuracy lies in quantum mechanics and metrology. In a fully relaxed ¹H NMR experiment, the signal intensity is immune to the chemical nature of the molecule; a proton is a proton[7]. By gravimetrically co-dissolving the analyte with a primary CRM (such as NIST SRM 39j Benzoic Acid), we create a self-validating system[8]. The purity of (3-Methylcyclohexyl)methanol is calculated purely by the mass ratio and the integration ratio between the analyte's protons and the CRM's protons, eliminating detector bias[7][10].

Experimental Protocol: qNMR Methodology

The following is a self-validating, step-by-step protocol for determining the purity of (3-Methylcyclohexyl)methanol using ¹H qNMR.

Step 1: Internal Standard (IS) Selection

The Choice: Benzoic Acid CRM (Assay ≥ 99.99%). The Causality: (3-Methylcyclohexyl)methanol yields aliphatic signals between 0.8–2.0 ppm and a distinct carbinol (-CH₂-OH) signal at ~3.4 ppm. Benzoic acid yields aromatic signals between 7.4–8.1 ppm. This ensures zero spectral overlap, a fundamental requirement for accurate integration[7][10]. Furthermore, Benzoic acid is non-hygroscopic, stable, and highly soluble in CDCl₃[8].

Step 2: Gravimetric Sample Preparation

Note: Volumetric preparation introduces temperature and density errors. Gravimetric preparation is mandatory for SI traceability[8][10].

  • Use a calibrated 5-decimal analytical microbalance.

  • Accurately weigh ~20.00 mg of (3-Methylcyclohexyl)methanol into a clean glass vial.

  • Accurately weigh ~10.00 mg of Benzoic Acid CRM into the same vial.

  • Add 0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% TMS.

  • Vortex thoroughly until complete dissolution is achieved, then transfer to a high-quality 5 mm NMR tube[7].

Step 3: NMR Acquisition Parameters (System Suitability)
  • Probe Tuning & Matching: Perform automatic tuning and matching (ATM) and precise 3D shimming to ensure a line width at half-height (ν½) of < 1.0 Hz for the TMS signal.

  • Pulse Angle: Use a precise 90° excitation pulse to maximize signal-to-noise ratio (SNR).

  • Relaxation Delay (D1): Critical Step. Determine the longest longitudinal relaxation time (T₁) of the analyte and the IS. Set the D1 delay to ≥5×T1​ . This ensures >99.3% magnetization recovery. Failing to do this causes signal saturation and artificially lowers the purity result[7].

  • Scans (NS): Acquire 64 to 128 transients to achieve an SNR > 250:1 for the target peaks.

Step 4: Data Processing and Purity Calculation
  • Apply a mild exponential window function (LB = 0.3 Hz) prior to Fourier Transformation.

  • Perform manual zero-order and first-order phase correction.

  • Apply a multipoint baseline correction to ensure flat integration regions[7].

  • Integrate the Benzoic acid multiplet (7.4–8.1 ppm, 5H) and the (3-Methylcyclohexyl)methanol carbinol signal (~3.4 ppm, 2H).

  • Calculate the mass fraction purity ( Px​ ) using the fundamental qNMR equation[7]:

Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

(Where I = integral, N = number of protons, M = molar mass, m = weighed mass, and Pstd​ = purity of the CRM).

Workflow Visualization

The following diagram maps the logical relationships and procedural flow required to achieve a USP <761> compliant qNMR validation.

qNMR_Validation_Workflow Start Define Analytical Target Profile (USP <1220> & <761>) IS_Select Select Internal Standard (Benzoic Acid CRM) Start->IS_Select SamplePrep Gravimetric Preparation (5-Decimal Microbalance) IS_Select->SamplePrep Acquisition 1H NMR Acquisition (Relaxation Delay ≥ 5×T1) SamplePrep->Acquisition Processing Data Processing (Phase/Baseline Correction) Acquisition->Processing Calculation Purity Calculation (SI Traceable Mass Balance) Processing->Calculation

Figure 1: qNMR validation workflow for (3-Methylcyclohexyl)methanol following USP <761> guidelines.

References

  • Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. ACS Publications.[Link]

  • Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.org.[Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma.[Link]

  • Development and Characterization of a High-Purity Terpinen-4-ol Certified Reference Material by Mass Balance and qNMR. MDPI.[Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass.[Link]

  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.[Link]

  • (3-methylcyclohexyl)methanol | CAS#:53018-27-2. Chemsrc.[Link]

Sources

Validation

Comprehensive Guide to the Analytical Validation of (3-Methylcyclohexyl)methanol Impurities

Executive Summary (3-Methylcyclohexyl)methanol (3-MCHM) is an alicyclic primary alcohol often monitored as a critical impurity or degradant in chemical and pharmaceutical manufacturing. As a structural positional isomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-Methylcyclohexyl)methanol (3-MCHM) is an alicyclic primary alcohol often monitored as a critical impurity or degradant in chemical and pharmaceutical manufacturing. As a structural positional isomer of the well-documented 4-MCHM[1], 3-MCHM presents identical analytical hurdles: it lacks a conjugated pi-system (rendering UV-Vis detection ineffective) and exists as a mixture of cis and trans diastereomers that must be chromatographically resolved for accurate quantification[2].

This guide provides an objective comparison of analytical methodologies and establishes a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, fully aligned with the latest ICH Q2(R2) validation guidelines[3][4].

Platform Comparison: Selecting the Optimal Modality

When developing an impurity control strategy, the analytical method must balance sensitivity, specificity, and operational robustness. Below is a comparative analysis of the three most common platforms considered for aliphatic alcohol impurities.

Table 1: Performance Comparison of Analytical Platforms for 3-MCHM
Analytical PlatformSpecificity for IsomersSensitivity (LOD)Matrix InterferenceDerivatization RequiredOverall Suitability
GC-FID Moderate~1.0 µg/mLHigh (Susceptible)NoSuboptimal for complex matrices
LC-MS/MS High< 0.1 µg/mLLowYes (Complex)Poor ruggedness due to prep
GC-MS (SIM) High ~0.03 µg/mL Low No Optimal (Gold Standard)

Causality Insight (The "Why"): While GC-FID provides an excellent linear dynamic range, it relies solely on retention time for identification, making it highly susceptible to false positives from co-eluting hydrocarbon matrix interferences[5]. LC-MS/MS, though the gold standard for many pharmaceuticals, is suboptimal here. Because 3-MCHM is a neutral aliphatic alcohol, it exhibits negligible ionization efficiency under standard Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[6]. Achieving LC-MS/MS detection requires cumbersome pre-column derivatization (e.g., esterification with dansyl chloride), which introduces variability and reduces method ruggedness.

ICH Q2(R2) Validation Framework

To ensure the GC-MS method is "fit for purpose," it must be validated according to the ICH Q2(R2) lifecycle approach[4][7]. The validation must demonstrate that the method can reliably resolve the cis and trans isomers while maintaining quantitative rigor across the reportable range.

ValidationWorkflow cluster_ICH ICH Q2(R2) Validation Parameters SamplePrep Sample Preparation (LLE & IS Addition) GC_Sep GC Separation (cis/trans Resolution) SamplePrep->GC_Sep Extract MS_Detect MS Detection (SIM Mode m/z) GC_Sep->MS_Detect Eluent Spec Specificity (No Matrix Interference) MS_Detect->Spec Data Input Sens Sensitivity (LOD & LOQ) Spec->Sens Lin Linearity & Range (R² ≥ 0.999) Sens->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability RSD) Acc->Prec

Caption: Workflow of ICH Q2(R2) analytical validation for 3-MCHM using GC-MS.

Self-Validating Experimental Protocol (GC-MS SIM)

A robust analytical method must be a self-validating system. By incorporating an Internal Standard (IS)—such as 1-octanol or deuterated MCHM (MCHM-d3)—at the very beginning of the sample preparation, the method automatically corrects for extraction inefficiencies, volumetric errors, and MS detector drift[1].

Step 1: Sample Preparation (Liquid-Liquid Extraction)
  • IS Spiking : Aliquot 10.0 mL of the aqueous sample (or dissolved API matrix) into a glass centrifuge tube. Spike with 50 µL of the IS working solution (10 µg/mL 1-octanol).

    • Causality: Adding the IS before extraction ensures any physical losses during phase separation affect the analyte and IS equally, preserving the response ratio and self-validating the recovery of every individual sample.

  • Extraction : Add 2.0 mL of MS-grade dichloromethane (DCM). Vortex vigorously for 2 minutes to partition the hydrophobic 3-MCHM into the organic phase.

  • Phase Separation : Centrifuge at 3000 rpm for 5 minutes to break any emulsions.

  • Collection : Carefully transfer the lower organic (DCM) layer to an amber GC autosampler vial containing anhydrous sodium sulfate to remove residual water.

Step 2: GC-MS Instrument Parameters
  • Column : Rxi-5Sil MS (30 m × 0.25 mm ID × 0.25 µm film) or equivalent mid-polar column.

    • Causality: The slight polarity of the stationary phase is critical for chromatographically resolving the cis and trans isomers of 3-MCHM, which have nearly identical boiling points but slightly different dipole moments[2].

  • Injection : 1 µL, Splitless mode (Injector Temp: 250°C).

  • Oven Program : Initial 60°C (hold 1 min), ramp at 10°C/min to 200°C, then 25°C/min to 280°C (hold 3 min).

  • MS Detection : Electron Ionization (EI) at 70 eV. SIM Mode.

    • 3-MCHM Ions: m/z 110 (Quantifier, [M-H2O]+), m/z 95 (Qualifier).

    • 1-Octanol (IS) Ions: m/z 84 (Quantifier), m/z 69 (Qualifier).

Step 3: System Suitability Testing (SST)

Before executing validation batches, the system must prove its readiness:

  • Resolution (Rs) : The chromatographic resolution between cis-3-MCHM and trans-3-MCHM must be ≥ 1.5.

  • Signal-to-Noise (S/N) : The S/N ratio for the Limit of Quantitation (LOQ) standard must be ≥ 10.

Quantitative Validation Data Summary

The following table summarizes typical validation benchmarks achieved using the optimized GC-MS SIM protocol, demonstrating full compliance with ICH Q2(R2) criteria[3][4].

Table 2: Representative ICH Q2(R2) Validation Results for 3-MCHM (GC-MS)
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved Result (3-MCHM)Status
Specificity No interference at retention timesBlank matrix shows no peaks at m/z 110Pass
LOD S/N ≥ 30.03 µg/mLPass
LOQ S/N ≥ 10, Precision RSD ≤ 10%0.10 µg/mL (RSD: 4.2%)Pass
Linearity & Range R² ≥ 0.990 (over reportable range)R² = 0.999 (0.1 to 100 µg/mL)Pass
Accuracy (Recovery) 80% – 120% at 3 concentration levels96.5% – 102.3%Pass
Precision (Repeatability) RSD ≤ 5.0% (n=6)1.8%Pass

References

  • validation of analytical procedures q2(r2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline Source: QbD Group URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL:[Link]

  • Tale of Two Isomers: Complexities of Human Odor Perception for cis- and trans-4-Methylcyclohexane Methanol Source: Environmental Science & Technology - ACS Publications URL:[Link]

  • Evaluation of 4-methylcyclohexanemethanol (MCHM) in a combined irritancy and Local Lymph Node Assay (LLNA) in mice Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 4-Methylcyclohexanemethanol Source: Wikipedia URL:[Link]

  • MCHM (4-methylcyclohexane Methanol) Influences the Predator-Prey Interaction Between Danio Rerio and Daphnia Magna Source: Georgia Southern Commons URL:[Link]

Sources

Comparative

A Comparative Analysis of Aqueous Solubility: (3-Methylcyclohexyl)methanol vs. Cyclohexylmethanol

A Guide for Researchers and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, understanding the aqueous solubility of a compound is a cornerstone of its potential applic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, understanding the aqueous solubility of a compound is a cornerstone of its potential application. Poor solubility can create significant hurdles, from inconsistent results in biological assays to challenges in formulation and bioavailability. This guide provides an in-depth comparison of the aqueous solubility of two closely related cycloaliphatic alcohols: (3-Methylcyclohexyl)methanol and its parent compound, cyclohexylmethanol. We will explore their physicochemical properties, the structural nuances that dictate their behavior in water, and the experimental methodology to precisely quantify this critical parameter.

At a Glance: Physicochemical Properties and Solubility

PropertyCyclohexylmethanol(3-Methylcyclohexyl)methanolData Source
Molecular Formula C₇H₁₄OC₈H₁₆OPubChem[1], PubChem[2]
Molecular Weight ( g/mol ) 114.19128.21PubChem[1], PubChem[2]
Calculated logP 1.92.2PubChem[1], PubChem[2]
Aqueous Solubility "small in water"Estimated to be lower than cyclohexylmethanolWikipedia[3]
Aqueous Solubility (Analog) Not Applicable~2250 mg/L (for (4-Methylcyclohexyl)methanol)ResearchGate[4]

Note: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity (oil-loving) versus hydrophilicity (water-loving). A higher logP value indicates greater lipophilicity and generally corresponds to lower aqueous solubility.

The Science of Solubility: Why the Methyl Group Matters

The solubility of an alcohol in water is a delicate balance between two opposing forces within its structure: the polar, hydrophilic hydroxyl (-OH) group and the nonpolar, hydrophobic hydrocarbon body.[5][6][7]

  • The Hydrophilic Driver : The hydroxyl group is the key to water solubility. It is polar and capable of forming strong hydrogen bonds with water molecules, allowing the alcohol to integrate into the water's hydrogen-bonding network.[8][9]

  • The Hydrophobic Hindrance : The hydrocarbon portion (the cyclohexyl ring and any alkyl substituents) is nonpolar and repels water. This part of the molecule disrupts the favorable hydrogen bonds between water molecules, which is an energetically unfavorable process.[7]

The addition of a methyl group to the cyclohexane ring of cyclohexylmethanol to form (3-Methylcyclohexyl)methanol increases the size of this hydrophobic region.[5] This seemingly small change tips the balance further towards hydrophobicity. The larger nonpolar surface area of (3-Methylcyclohexyl)methanol presents a greater disruption to the water structure, making it more difficult for the molecule to dissolve. Consequently, (3-Methylcyclohexyl)methanol is expected to have a lower aqueous solubility than cyclohexylmethanol .

This principle is supported by the calculated logP values. Cyclohexylmethanol has a logP of 1.9, while the addition of a methyl group increases the logP to 2.2 for (3-Methylcyclohexyl)methanol.[1][2] This higher logP value signifies increased lipophilicity and predicts lower solubility in water.

Visualizing the Structural Impact on Solubility

The following diagram illustrates the key molecular components influencing the aqueous solubility of the two compounds.

G cluster_0 Cyclohexylmethanol cluster_1 (3-Methylcyclohexyl)methanol C7H14O Cyclohexylmethanol C7_Hydrophilic Hydrophilic -OH Group (Promotes Solubility) C7H14O->C7_Hydrophilic contains C7_Hydrophobic Hydrophobic C7 Ring (Hinders Solubility) C7H14O->C7_Hydrophobic contains C8H16O (3-Methylcyclohexyl)methanol C8_Hydrophilic Hydrophilic -OH Group (Promotes Solubility) C8H16O->C8_Hydrophilic contains C8_Hydrophobic Larger Hydrophobic C8 Body (Greater Hindrance to Solubility) C8H16O->C8_Hydrophobic contains C8_Hydrophobic->C7_Hydrophobic Increased Size & Lipophilicity

Caption: Structural factors affecting the solubility of the two alcohols.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To obtain definitive, high-quality solubility data, the "gold standard" is the shake-flask method, which is recommended by the OECD (Organisation for Economic Co-operation and Development) Guideline 105.[10] This method determines the thermodynamic or equilibrium solubility of a compound.[11][12]

Principle

An excess amount of the test substance is agitated in water at a constant temperature for a prolonged period to ensure that a saturated solution is in equilibrium with the undissolved solid/liquid. The concentration of the substance in the clear aqueous phase is then measured.[10][13]

Step-by-Step Methodology
  • Preparation : Add an excess amount of the test compound (e.g., (3-Methylcyclohexyl)methanol) to a glass vial with a screw cap. The amount should be sufficient to ensure that undissolved compound remains visible at the end of the experiment.[13]

  • Solvent Addition : Add a precise volume of high-purity water (e.g., HPLC grade) to the vial.

  • Equilibration : Seal the vials and place them on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to reach equilibrium. This typically requires 24 to 72 hours.[11][14] It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Phase Separation : After equilibration, cease agitation and allow the vials to stand, permitting the undissolved compound to settle. To ensure complete separation of the saturated solution from the excess solute, centrifuge the vials at high speed or filter the supernatant through a suitable, non-adsorbing filter (e.g., a PTFE syringe filter).[13][15]

  • Sample Preparation for Analysis : Carefully withdraw a precise aliquot of the clear, saturated supernatant. It is crucial to avoid disturbing any undissolved material.

  • Quantification : Dilute the sample with an appropriate solvent to bring the concentration into the linear range of the analytical instrument. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][15]

  • Data Reporting : The final solubility is reported in units such as mg/L or mol/L at the specified temperature.

Experimental Workflow Diagram

Caption: The shake-flask method workflow for solubility determination.

Conclusion

The comparison between (3-Methylcyclohexyl)methanol and cyclohexylmethanol serves as a clear illustration of fundamental structure-property relationships. The addition of a single methyl group increases the molecule's overall size and hydrophobic character, leading to a predicted decrease in aqueous solubility. This is quantitatively supported by the higher calculated logP value for the methylated compound. For researchers and drug development professionals, this underscores the critical importance of even minor structural modifications on a compound's physicochemical properties. When precise solubility data is required, particularly for lead optimization or formulation development, the robust shake-flask method provides the most reliable and definitive results.

References

  • ChemBK. (2024, April 9). Cyclohexylmethanol. Retrieved from [Link]

  • Buser, A. M., et al. (2022). Determining the water solubility of difficult-to-test substances: A tutorial review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15004795, (3-Methylcyclohexyl)methanol. Retrieved from [Link]

  • Chemsrc. (2025, August 29). (3-methylcyclohexyl)methanol. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexylmethanol. Retrieved from [Link]

  • Vedantu. (n.d.). The solubility of alcohols in water gradually increases. Retrieved from [Link]

  • CK-12 Foundation. (2026, January 6). Physical Properties of Alcohols and Phenols. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7507, Cyclohexanemethanol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexanemethanol (CAS 100-49-2). Retrieved from [Link]

  • Quora. (2018, March 10). Why the water solubility of alcohols decreases as the size of the alkyl group increases? Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical Parameters for (4-Methylcyclohexyl)methanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. Retrieved from [Link]

  • Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
(3-Methylcyclohexyl)methanol
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(3-Methylcyclohexyl)methanol
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